2-Amino-6-nitrobenzothiazole
Overview
Description
2-Amino-6-nitrobenzothiazole is an organic compound with the molecular formula C7H5N3O2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Amino-6-nitrobenzothiazole is acetylcholinesterase (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. It plays a significant role in neurodegenerative disorders .
Mode of Action
This compound-derived hydrazones inhibit AChE, with IC50 values in the nanomolar to micromolar range . The compound interacts with AChE, leading to a decrease in the enzyme’s activity. This interaction results in the inhibition of acetylcholine breakdown, thereby prolonging its action .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. Under normal conditions, AChE catalyzes the hydrolysis of acetylcholine into choline and acetic acid, terminating cholinergic neurotransmission . .
Result of Action
The inhibition of AChE by this compound leads to prolonged acetylcholine activity, which can have various effects at the molecular and cellular levels. For instance, it can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
2-Amino-6-nitrobenzothiazole has been evaluated as an inhibitor of acetylcholinesterase (AChE), an important target for the treatment of neurodegenerative disorders . The compound inhibits AChE with IC50 values in the nanomolar to micromolar range . The inhibition of AChE by this compound is a mixed type and reversible .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against AChE . By inhibiting AChE, this compound can potentially influence cell function by altering cholinergic neurotransmission .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of AChE . Molecular docking simulations have revealed that the compound forms hydrogen bonds and π – π interactions with AChE, leading to effective stabilization of the ligand–AChE complex .
Metabolic Pathways
Given its inhibitory activity against AChE, it may be involved in pathways related to cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzothiazole typically involves the nitration of 2-aminobenzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:
2-Aminobenzothiazole+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of 2-aminobenzothiazole to the nitro derivative while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-nitrobenzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles can be used, depending on the desired product.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,6-Diaminobenzothiazole.
Substitution: Various substituted benzothiazole derivatives.
Oxidation: Oxidized derivatives of benzothiazole.
Scientific Research Applications
2-Amino-6-nitrobenzothiazole has several applications in scientific research:
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-ethoxybenzothiazole
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-(trifluoromethyl)benzothiazole
- 2-Amino-6-hydroxybenzothiazole
- 6-Aminobenzothiazole
- 2-Amino-6-fluorobenzothiazole
Comparison: 2-Amino-6-nitrobenzothiazole is unique due to the presence of both an amino group and a nitro group on the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the nitro group enhances its electron-withdrawing properties, making it a better candidate for certain types of chemical reactions and biological interactions .
Properties
IUPAC Name |
6-nitro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNAVOJCQIEKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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DSSTOX Substance ID |
DTXSID3024491 | |
Record name | 2-Amino-6-nitrobenzothiazole | |
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Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-6-nitrobenzothiazole appears as orange crystals or yellow powder. (NTP, 1992) | |
Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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CAS No. |
6285-57-0 | |
Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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Record name | 2-Amino-6-nitrobenzothiazole | |
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Record name | 2-Amino-6-nitrobenzothiazole | |
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Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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Record name | 2-Benzothiazolamine, 6-nitro- | |
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Record name | 2-Amino-6-nitrobenzothiazole | |
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Record name | 6-nitrobenzothiazol-2-amine | |
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Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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Melting Point |
477 to 480 °F (NTP, 1992) | |
Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2A6NBT is C7H5N3O2S, and its molecular weight is 195.20 g/mol. []
ANone: 2A6NBT has been characterized using various spectroscopic techniques, including:
- FT-IR and FT-Raman: These techniques provide insights into the vibrational modes of the molecule, revealing information about its functional groups and bonding characteristics. [, ]
- UV-Vis: This technique helps determine the electronic transitions within the molecule and its light absorption properties. [, , ]
- NMR (1H and 13C): NMR spectroscopy provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , , ]
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, ]
ANone: The provided research focuses primarily on the synthesis and biological evaluation of 2A6NBT derivatives. There is no direct evidence suggesting inherent catalytic properties for 2A6NBT itself.
ANone: Yes, computational chemistry has been used to investigate 2A6NBT and its derivatives:
- DFT calculations: Density functional theory (DFT) calculations have been employed to study the molecular structure, vibrational frequencies, and electronic properties of 2A6NBT. []
- Molecular Docking: This technique has been used to predict the binding modes and interactions of 2A6NBT derivatives with target proteins, such as acetylcholinesterase, providing insights into their potential mechanism of action. [, ]
ANone: Several studies have explored the impact of modifying 2A6NBT on its biological activity:
- Introduction of a methylene spacer: This modification in 2-amino-6-nitrobenzothiazole-derived hydrazones significantly enhanced MAO-B inhibitory potency. []
- Variations in the substituents of 1,4-dihydropyridine derivatives: Changes in these substituents demonstrated a marked effect on the antimicrobial activity of the compounds. []
- Substitution on the phenyl ring of semicarbazone derivatives: This modification influenced the anticonvulsant activity and sodium channel blocking potential. []
- Complexation with metal ions: Complexation of 2A6NBT with various metal ions has been explored, leading to variations in antimicrobial and antifungal activities. [, , ]
ANone: Several synthetic routes for 2A6NBT have been reported:
- From 2-aminobenzothiazole: 2A6NBT can be synthesized from 2-aminobenzothiazole via nitration using nitric acid. [, , ]
- From p-nitroaniline: An alternative method involves the use of p-nitroaniline as a starting material, followed by cyclization reactions. []
ANone: 2A6NBT and its derivatives have shown promise in various applications:
- Corrosion inhibition: Studies have investigated the potential of 2A6NBT and its derivatives as corrosion inhibitors for mild steel in acidic environments. []
- Antimicrobial agents: Various derivatives of 2A6NBT have exhibited potent antimicrobial activity against both bacteria and fungi. [, , , ]
- Acetylcholinesterase inhibitors: 2A6NBT derived hydrazones have shown promising results as acetylcholinesterase inhibitors, suggesting potential for Alzheimer's disease treatment. [, ]
- Anticonvulsant agents: Some 2A6NBT derivatives have exhibited anticonvulsant activity in animal models, highlighting their potential for treating epilepsy. []
- Digital optical switches: Azo benzothiazole polyurethane-urea polymers incorporating 2A6NBT have potential applications in optical switching devices. []
- Dyes: 2A6NBT is used as a diazo component in the synthesis of various azo dyes, finding applications in the textile industry. [, , ]
- Ion exchange resins: Copolymers incorporating 2A6NBT have been investigated as potential ion exchange resins for removing toxic metal ions from wastewater. [, ]
ANone: The provided research primarily focuses on synthesis and biological activity. Further studies are required to assess the compound's environmental fate, persistence, bioaccumulation potential, and toxicity to non-target organisms. Implementing appropriate waste management and disposal procedures for 2A6NBT and its derivatives is crucial to minimize potential environmental risks.
ANone: While the provided research doesn't directly address PK/PD aspects of 2A6NBT, some studies provide hints:
- In vivo efficacy: Studies evaluating anticonvulsant activity and learning/memory enhancement in scopolamine-induced amnesia rat models suggest that 2A6NBT derivatives can cross the blood-brain barrier and exert pharmacological effects in the central nervous system. [, ]
ANone: Several studies demonstrate the biological activity of 2A6NBT and its derivatives:
- Antimicrobial activity: In vitro assays have demonstrated the antimicrobial activity of 2A6NBT derivatives against various bacterial and fungal strains. [, , , ]
- Acetylcholinesterase inhibition: In vitro enzyme inhibition assays have been performed to assess the potency and selectivity of 2A6NBT derivatives towards acetylcholinesterase. [, ]
- Anticonvulsant activity: In vivo studies in rodent models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have been used to evaluate the anticonvulsant potential of 2A6NBT derivatives. []
- Learning and memory impairment: The scopolamine-induced amnesia model in rats has been employed to assess the potential of 2A6NBT derivatives for improving cognitive function. []
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